molecular formula C10H10O4 B1605758 Ethyl benzo[d][1,3]dioxole-5-carboxylate CAS No. 6951-08-2

Ethyl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B1605758
CAS RN: 6951-08-2
M. Wt: 194.18 g/mol
InChI Key: JGHXNKLHSHDHDG-UHFFFAOYSA-N
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Patent
US06743816B2

Procedure details

To a mixture of 0.99 g (26.16 mmol) of LiAlH4 and 80 mL of Et2O, 2.54 g (13.08 mmol) of ethyl 3,4-(methylenedioxy)benzoate (obtained in the preceding section) dissolved in 160 mL of Et2O was added under argon, and the mixture was stirred overnight at room temperature. A mixture of 1.62 mL of H2O and 3.41 mL of THF, followed by 1.62 mL of 15% NaOH and then 4.43 mL of H2O were added dropwise. The resulting mixture was filtered, washed with Et2O and EtOAc, and the solvent was evaporated. The residue was partitioned between H2O and EtOAc, the layers were separated, the aqueous phase was extracted with EtOAc and the combined organic phases were dried over MgSO4 and concentrated, yielding 1.88 g of the desired product (94% yield).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.43 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.41 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.62 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]1[O:20][C:19]2[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][C:9]=2[O:8]1.[OH-].[Na+]>CCOCC.O.C1COCC1>[CH2:7]1[O:8][C:9]2[CH:10]=[C:11]([CH2:12][OH:13])[CH:17]=[CH:18][C:19]=2[O:20]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2.54 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)OCC)C=CC2O1
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
4.43 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.41 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.62 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the preceding section)
ADDITION
Type
ADDITION
Details
was added under argon
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washed with Et2O and EtOAc
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC2=C(O1)C=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.